2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol
Description
2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a thiazole ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H4F3NOS, and it is often used in research due to its reactivity and stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4(10)3-1-9-2-11-3/h1-2,4,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFVSKBXFHSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283120 | |
| Record name | α-(Trifluoromethyl)-5-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206673-54-2 | |
| Record name | α-(Trifluoromethyl)-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206673-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Trifluoromethyl)-5-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol typically involves the reaction of thiazole derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which reacts with thiazole in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions. It is particularly useful in the development of pharmaceuticals and agrochemicals.
- Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays. The compound is also investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine: The compound is explored as a potential therapeutic agent due to its unique chemical structure and biological activities and investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials. It is also used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Case Studies
- Antileishmanial Activity: A study on thiazole derivatives indicated that compounds similar to 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol exhibited leishmanicidal activity by inducing ultrastructural changes in Leishmania parasites, leading to increased nitric oxide production and reduced viability of intracellular amastigotes.
- Cytotoxicity Against Cancer Cells: Another investigation into thiazole analogs showed promising results against glioblastoma and melanoma cell lines, with some compounds exhibiting activity comparable to standard treatments like doxorubicin.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the thiazole ring, making it less versatile in certain applications.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol: A positional isomer with the thiazole ring attached at a different position, leading to variations in reactivity and applications.
Uniqueness: 2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol is unique due to the combination of the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Biological Activity
2,2,2-Trifluoro-1-(thiazol-5-yl)ethanol is a compound belonging to the thiazole derivatives class, notable for its diverse biological activities. The trifluoromethyl group attached to the thiazole ring enhances its chemical properties, making it a significant subject of research in pharmacology and medicinal chemistry. This article outlines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiazole ring fused with a trifluoromethyl group and a hydroxyl-bearing carbon atom. The presence of three fluorine atoms contributes to unique steric and electronic properties that enhance the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This feature is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins within cells. The trifluoromethyl group increases lipophilicity, facilitating cellular uptake. Once inside the cell, the compound can inhibit enzyme activity or alter protein function through various interactions such as hydrogen bonding and π-π stacking with the thiazole ring.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its potential against various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 19 ppm |
| R. Rubra | 7.5 ppm |
| C. albicans | ≤0.25 μg/mL |
These findings suggest that this compound could be effective in treating infections caused by these pathogens .
Anticancer Activity
In studies examining anticancer effects, derivatives of thiazole compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain thiazole hybrids demonstrated superior antiproliferative activity against HepG2 liver cancer cells with IC50 values ranging from 1.83 to 4.24 µM compared to sorafenib (IC50 = 6.28 µM) . This highlights the potential of this compound in cancer therapy.
Case Studies
- Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in HepG2 cells .
- Enzyme Inhibition : The compound has also been employed as a probe in biochemical assays to study enzyme mechanisms. Its ability to inhibit specific enzymes suggests a role in drug discovery and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
